Cas no 145-12-0 (Oxymesterone)

Oxymesterone structure
Oxymesterone structure
Nome do Produto:Oxymesterone
N.o CAS:145-12-0
MF:C20H30O3
MW:318.45
CID:36542
PubChem ID:72061

Oxymesterone Propriedades químicas e físicas

Nomes e Identificadores

    • Oxymesterone
    • 4,17b-Dihydroxy-17-methylandrosta-4-en-3-one
    • (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • 4-Hydroxy-17-methyltestosterone
    • Anamidol
    • Aranabol
    • Oranabol
    • Ossimesterone
    • Oximesterona
    • Oximesteronum
    • Theranabol
    • Oxymestrone
    • 4-HYDROXY-METHYLTESTOSTERONE
    • Testosterone, 4-hydroxy-17-methyl-
    • 4-HYDROXY-17ALPHA-METHYLTESTOSTERONE
    • 4,17beta-Dihydroxy-17-methylandrost-4-en-3-one
    • 4-Hydroxy-17a-methyltestosterone
    • (17b)- 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
    • NSC-45048
    • 4,17.beta.-Dihydroxy-17-methylandrost-4-en-3-one
    • CHEBI:34903
    • CHEMBL1908006
    • OXYMESTERONE [INN]
    • NS00041509
    • Oxymesterone [INN:BAN:DCF]
    • Q10859626
    • OXYMESTERONE [MI]
    • 4,17b-dihydroxy-17-methyl-Androst-4-en-3-one
    • 145-12-0
    • (1S,2R,10R,11S,14S,15S)-6,14-dihydroxy-2,14,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
    • 4,17.BETA.-DIHYDROXY-17-METHYLANDROST-4-EN-3-ONE.
    • Androst-4-en-3-one,17-dihydroxy-17-methyl-, (17.beta.)-
    • NSC45048
    • Oximesterona [INN-Spanish]
    • 4,17b-Dihydroxy-17-methylandrost-4-en-3-one
    • DTXSID80878527
    • 4-Hydroxy-17.alpha.-methyltestosterone
    • 4R73K9MRMX
    • NSC 45048
    • OXYMESTERONE [MART.]
    • UNII-4R73K9MRMX
    • 4,17beta-Dihydroxy-17alpha-methylandrost-4-en-3-one
    • Oxymesterone (1.0mg/ml in Acetonitrile)
    • 17alpah-methyl-4, 17beta-dihydroxy-androst-4-ene-3-one
    • Oxymesteronum
    • Ossimesterone [DCIT]
    • OXYMESTERONE [WHO-DD]
    • Oranabol 10
    • EINECS 205-646-9
    • 4,17b-Dihydroxy-17a-methylandrost-4-en-3-one
    • 17alpha-Methyl-4,17beta-dihydroxyandrost-4-en-3-one
    • Oxymesteronum [INN-Latin]
    • Balnimax
    • SCHEMBL141603
    • Inchi: 1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
    • Chave InChI: RXXBBHGCAXVBES-XPUDHZTDSA-N
    • SMILES: O=C1CCC2(C3CCC4([C@](CCC4C3CCC2=C1O)(C)O)C)C

Propriedades Computadas

  • Massa Exacta: 318.21900
  • Massa monoisotópica: 318.219495
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 594
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 57.5

Propriedades Experimentais

  • Densidade: 1.17
  • Ponto de Fusão: 166-169°C
  • Ponto de ebulição: 475.6°Cat760mmHg
  • Ponto de Flash: 255.5°C
  • Índice de Refracção: 1.573
  • PSA: 57.53000
  • LogP: 4.15500
  • Rotação Específica: D20 +69° (ethanol)

Oxymesterone Informações de segurança

Oxymesterone Dados aduaneiros

  • CÓDIGO SH:2937290023
  • Dados aduaneiros:

    China Customs Code:

    2937290023

Oxymesterone Literatura Relacionada

  • 1. Crystal and molecular structure of tetrakis[copper(I) benzoate]
    Michael G. B. Drew,Dennis A. Edwards,Roger Richards J. Chem. Soc. Dalton Trans. 1977 299
  • 2. Synthesis and molecular structures of N,N-dimethylhydroxylamino-trichlorosilane and -germane??
    Udo Losehand,Norbert W. Mitzel,David W. H. Rankin J. Chem. Soc. Dalton Trans. 1999 4291
  • 3. 1,4,7-Trithiacyclononane ([9]aneS3) and 2,5,8-trithia[9]orthocyclophane complexes of molybdenum(II) and tungsten(II): crystal structures of [WI(CO)3([9]aneS3)][BPh4] and [WI2(CO)3(NCMe)(PPh3)]
    Paul K. Baker,Simon J. Coles,Marcus C. Durrant,Sharman D. Harris,David L. Hughes,Michael B. Hursthouse,Raymond L. Richards J. Chem. Soc. Dalton Trans. 1996 4003
  • 4. Jahn–Teller effects in solid-state co-ordination chemistry
  • 5. Mechanistic aspects of the synthesis of 3-aminopyrroles from substituted 2-methyl-1,2-thiazolium salts or 3-aminothioacrylamides
    Andreas Rolfs,Peter G. Jones,Jürgen Liebscher J. Chem. Soc. Perkin Trans. 1 1996 2339
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